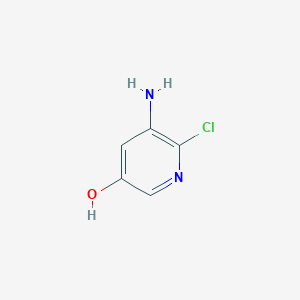
5-Amino-6-chloropyridin-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-6-chloropyridin-3-OL is a heterocyclic compound with the molecular formula C5H5ClN2O It is a derivative of pyridine, characterized by the presence of an amino group at the 5th position, a chlorine atom at the 6th position, and a hydroxyl group at the 3rd position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-chloropyridin-3-OL can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This method is advantageous as it allows for regioselective hydroxylation of pyridine derivatives .
Another synthetic route involves the nitration, amination, and subsequent nitration of pyridine derivatives, followed by reactions with nucleophilic reagents such as ammonia or sodium azide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these industrial processes are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-6-chloropyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyridine ketones, while substitution of the chlorine atom can yield various substituted pyridines .
Aplicaciones Científicas De Investigación
5-Amino-6-chloropyridin-3-OL has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly antibiotics and anti-inflammatory drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Amino-6-chloropyridin-3-OL involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential enzymatic processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
6-Aminopyridin-3-OL: Similar structure but lacks the chlorine atom at the 6th position.
4-Chloropyridin-3-OL: Similar structure but has the chlorine atom at the 4th position instead of the 6th.
2-Chloropyridin-3-OL: Similar structure but has the chlorine atom at the 2nd position instead of the 6th.
Uniqueness
5-Amino-6-chloropyridin-3-OL is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
1211537-54-0 |
|---|---|
Fórmula molecular |
C5H5ClN2O |
Peso molecular |
144.56 g/mol |
Nombre IUPAC |
5-amino-6-chloropyridin-3-ol |
InChI |
InChI=1S/C5H5ClN2O/c6-5-4(7)1-3(9)2-8-5/h1-2,9H,7H2 |
Clave InChI |
NIHCHQIYMOEGEF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


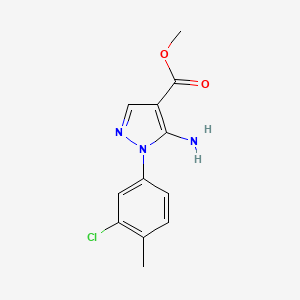
![(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B11812774.png)
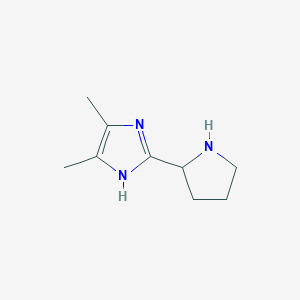

![Methyl 4-(pyridin-3-yl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812783.png)
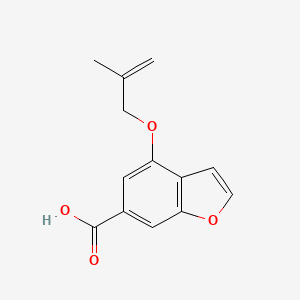
![2-amino-N-[(1S)-1-pyridin-2-ylethyl]propanamide](/img/structure/B11812788.png)
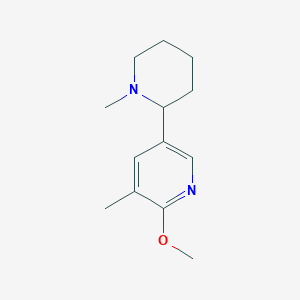
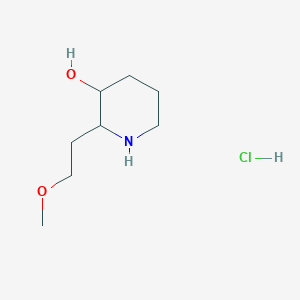
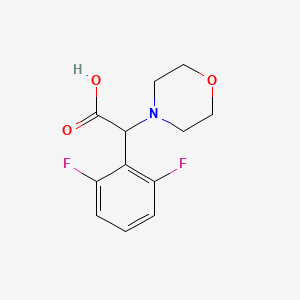
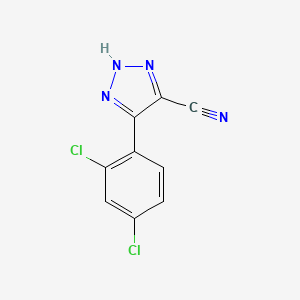

![4-(Benzo[d]thiazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11812853.png)

